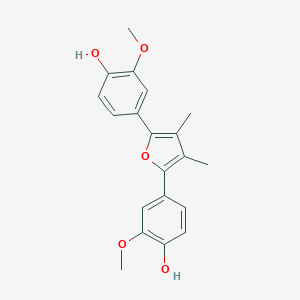

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan

Descripción general

Descripción

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is an organic compound belonging to the furan family This compound is characterized by its furan ring structure substituted with two hydroxy-methoxyphenyl groups and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan typically involves the coupling of ferulate derivatives. One common method involves the 8–8-coupling of ferulate followed by water addition to one of the incipient quinone methide moieties and internal trapping of the other . This process can be carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired outcome of the reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler phenolic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. Studies indicate that its structural features enhance its ability to scavenge free radicals.

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit inflammatory pathways, suggesting potential use in anti-inflammatory therapies .

Case Study: Antioxidant Efficacy

In a study published in the Journal of Agricultural and Food Chemistry, researchers found that derivatives of this compound exhibited higher antioxidant activity compared to traditional antioxidants like vitamin C. This was attributed to the unique methoxy and hydroxyl substitutions on the aromatic rings, which enhance electron donation capabilities .

Food Technology Applications

The compound's flavor profile and stability make it suitable for use in food technology:

- Flavoring Agent : Its unique structure allows it to contribute to flavor profiles in various food products. It has been noted for its pleasant aroma and taste, making it a candidate for use in flavoring agents .

- Preservative Properties : The antioxidant properties also lend themselves to use as a natural preservative, extending the shelf life of food products by preventing oxidative spoilage.

The cosmetic industry has shown interest in incorporating this compound due to its beneficial properties:

- Skin Care Formulations : Its antioxidant and anti-inflammatory properties make it an excellent candidate for inclusion in skin care products aimed at reducing signs of aging and protecting against environmental damage .

Case Study: Efficacy in Skin Care

A clinical study evaluated the effects of formulations containing this compound on skin hydration and elasticity. Results indicated significant improvements after four weeks of use compared to control formulations lacking this compound .

Material Science Applications

In material science, the unique chemical structure allows for potential uses in developing new materials:

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan involves its interaction with various molecular targets and pathways. Its hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The specific pathways involved would depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Known for its flavor properties and used in the food industry.

2,5-Bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid: A related compound with similar structural features.

Uniqueness

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan, also known as alpha-guaiaconic acid, is an organic compound belonging to the furan family. This compound features a unique furan ring structure that is substituted with two hydroxy-methoxyphenyl groups and two methyl groups. Its chemical formula is , and it has a CAS number of 10035-27-5.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 356.37 g/mol |

| IUPAC Name | 4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol |

| InChI Key | OIXPKFRMEUTHOG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the coupling of ferulate derivatives. A common method includes the 8–8-coupling of ferulate followed by water addition to one of the incipient quinone methide moieties and internal trapping of the other.

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. The presence of hydroxy and methoxy groups allows it to participate in hydrogen bonding and other interactions, influencing its biological effects. The specific mechanisms through which it exerts its activity are still under investigation but may involve antioxidant properties and modulation of signaling pathways related to inflammation and cancer .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property can help in scavenging free radicals and reducing oxidative stress in biological systems. Such effects are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Anticancer Activity : A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound showed promise in reducing markers associated with neuroinflammation .

- Anti-inflammatory Activity : Evidence suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Known for flavor properties; limited biological studies. |

| 2,5-Bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid | Similar structural features; explored for potential therapeutic applications but lacks extensive data on biological activity. |

Propiedades

IUPAC Name |

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXPKFRMEUTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143231 | |

| Record name | GR 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-27-5 | |

| Record name | Alpha-guaiaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROGUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.